5-Fluoroisatin
Overview
Description
Synthesis Analysis
The synthesis of 5-Fluoroisatin and its derivatives often involves the condensation of isatin, benzylisatin, and 5-fluoroisatin with primary aromatic amines. For instance, new bis-Schiff bases of isatin, benzylisatin, and 5-fluoroisatin were prepared by this method, confirming their structures through various spectroscopic data (Jarrahpour et al., 2007). Another study involved the synthesis of Schiff base conjugates of 5-Fluoroisatin with thiophene-2-ethylamine and its Mannich bases, indicating a methodological approach to synthesizing novel compounds with potential bioactivity (Varpe & Jadhav, 2021).
Molecular Structure Analysis
The molecular structure of 5-Fluoroisatin has been analyzed through various techniques, including gas-phase electron diffraction and quantum chemical computation. These studies reveal fine structural effects due to the presence of substituents like the fluorine atom, which can influence bond lengths and angles within the compound's molecular framework (Belyakov et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 5-Fluoroisatin include the formation of Schiff’s bases, hydrazones, thiosemicarbazones, thiazoles, and thiocarbohydrazones through reactions with primary amines, hydrazine hydrate, and thiocarbohydrazides. Some of these compounds have demonstrated antiviral activity, indicating the versatile chemical properties and reactivity of 5-Fluoroisatin derivatives (Abbas et al., 2013).
Physical Properties Analysis
The analysis of physical properties, such as the solid-state self-assembly of 5-Fluoroisatin derivatives, provides insights into the material characteristics of these compounds. For example, the solid-state self-assembly of an isatin-thiazoline hybrid molecule was studied, revealing layered assembly and methanol encapsulation, which are stabilized by fluorine-mediated interactions (Pervez et al., 2015).
Chemical Properties Analysis
Exploring the chemical properties of 5-Fluoroisatin involves understanding its interactions and reactivity. Studies on its derivatives, like bis(fluoroisatinato)mercury(II), provide valuable information on metal coordination and theoretical chemical properties, offering insights into potential applications and reactivity patterns (Kandemirli et al., 2009).
Scientific Research Applications
Cancer Treatment Enhancement : 5-FU significantly augments the effectiveness of radiation therapy for locally unresectable carcinomas, including stomach, pancreas, and large bowel cancers, offering additional months of life (Moertel et al., 1969).
Antineoplastic Agent : As an active antineoplastic agent, 5-FU is used in the treatment of advanced colorectal cancer, inhibiting thymidylate synthase and DNA synthesis (Pinedo & Peters, 1988).
Resistance and Reversal Strategies : Research has identified mechanisms of anti-tumor action and resistance in 5-FU. Microarray techniques have been used to discover new genes involved in resistance (Zhang et al., 2008).
Monitoring Metabolism : The metabolism of 5-FU can be monitored in vivo by 19F NMR, providing insights into the effects of fluorinated pyrimidines in cancer treatment (Stevens et al., 1984).
Ophthalmic Applications : 5-FU is an important adjunct in various ocular and periorbital surgeries, helping reduce fibroblastic proliferation and scarring. It is used in procedures like glaucoma filtering and vitreoretinal surgery (Abraham et al., 2012).
Impact on Neurological Functions : 5-FU can negatively affect memory, executive function, and sensory gating, inducing apoptosis and depressing cell proliferation in neurogenic regions of the brain (Wigmore et al., 2010).
Combination Therapies : Combining curcumin with 5-FU can overcome limitations of 5-FU-based chemotherapy, affecting chemoresistance and sensitivity of cancer cells (Wei et al., 2018).
Cardiovascular Toxicity : 5-FU can affect cardiomyocytes and endothelial cells, explaining some manifestations of 5-FU-induced cardiovascular toxicity (Focaccetti et al., 2015).
Chemotherapy Resistance : NECTIN-4 in colon cancer cells is responsible for 5-FU resistance, and combinations like BCNU + Resveratrol can increase 5-FU sensitivity (Das et al., 2015).
Safety And Hazards
Future Directions
Isatin based materials can exhibit a wide range of biological activities including antimicrobial, antiviral, antifungal, anthelmintic, antitumor, anti-HIV, anti-inflammatory, antidepressant, antioxidant, anticonvulsant, antitubercular, analgesic, and central nervous system depressant activities . The structure–activity relationship is also discussed to provide a pharmacophoric pattern that may contribute in the future to the design and synthesis of potent and less toxic therapeutics .
properties
IUPAC Name |
5-fluoro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKODDAXOSGGARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284821 | |
Record name | 5-Fluoroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroisatin | |
CAS RN |
443-69-6 | |
Record name | 443-69-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoroisatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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